molecular formula C18H15BrOS2 B14386662 5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene CAS No. 88149-91-1

5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene

Cat. No.: B14386662
CAS No.: 88149-91-1
M. Wt: 391.3 g/mol
InChI Key: ADWGPFMBBDLYLP-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene typically involves multi-step organic reactions. One common method includes the bromination of 3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the bromine or sulfur-containing groups.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Amines, thiols; often in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated products, reduced sulfur compounds.

    Substitution: Amino or thiol-substituted thiophenes.

Scientific Research Applications

5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, methoxy, and methylsulfanyl groups can influence its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxyphenyl mesylate
  • 5-Bromo-3-ethoxyphenylboronic acid
  • 3-bromo-5-methoxyphenyl benzenesulfonate

Uniqueness

5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene is unique due to the combination of bromine, methoxy, and methylsulfanyl groups attached to the thiophene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

88149-91-1

Molecular Formula

C18H15BrOS2

Molecular Weight

391.3 g/mol

IUPAC Name

5-bromo-3-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)thiophene

InChI

InChI=1S/C18H15BrOS2/c1-20-14-7-3-12(4-8-14)16-11-17(19)22-18(16)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3

InChI Key

ADWGPFMBBDLYLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=C2)Br)C3=CC=C(C=C3)SC

Origin of Product

United States

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